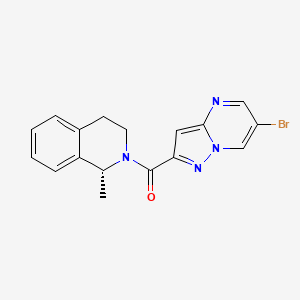
Remeglurant
Vue d'ensemble
Description
Remeglurant is a drug which acts as a selective antagonist of the mGlu5 receptor.
Applications De Recherche Scientifique
Remeglurant, also known as (RS)-remeglurant, is a metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM) . While the search results do not provide comprehensive data tables and well-documented case studies focusing solely on the applications of this compound, they do offer some information regarding its pharmacology and therapeutic potential.
Scientific Premise
When investigating the effects of a compound like this compound on a particular cell function, it is critical to evaluate the strengths and weaknesses of published preliminary data to ensure the proposed experiment is built on solid ground .
mGluR5 Antagonists and Parkinson's Disease
mGluR5 antagonists, including this compound, have been explored for their potential in treating Parkinson's disease (PD), particularly L-dopa-induced dyskinesia (LID) . Studies have investigated the effects of mGluR5 antagonists like mavoglurant and dipraglurant on motor fluctuations and dyskinesia in PD patients .
Pharmacological Characterization
Detailed in vitro pharmacological characterization of clinically relevant mGluR5 NAMs, including (RS)-remeglurant, has been performed . Operational model of allosterism analyses revealed that dipraglurant and (RS)-remeglurant were biased toward (affinity) receptor internalization . The study also found that the k on and k off values varied greatly between the nine NAMs tested, resulting in medium residence times (10–30 min) for AZD2066, this compound, and (RS)-remeglurant .
Propriétés
Numéro CAS |
1309783-00-3 |
|---|---|
Formule moléculaire |
C17H15BrN4O |
Poids moléculaire |
371.2 g/mol |
Nom IUPAC |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-[(1R)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C17H15BrN4O/c1-11-14-5-3-2-4-12(14)6-7-21(11)17(23)15-8-16-19-9-13(18)10-22(16)20-15/h2-5,8-11H,6-7H2,1H3/t11-/m1/s1 |
Clé InChI |
TUYZYSNXXSTKQX-LLVKDONJSA-N |
SMILES |
CC1C2=CC=CC=C2CCN1C(=O)C3=NN4C=C(C=NC4=C3)Br |
SMILES isomérique |
C[C@@H]1C2=CC=CC=C2CCN1C(=O)C3=NN4C=C(C=NC4=C3)Br |
SMILES canonique |
CC1C2=CC=CC=C2CCN1C(=O)C3=NN4C=C(C=NC4=C3)Br |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Remeglurant. |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














